![molecular formula C11H14N4O2S2 B6574166 1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine CAS No. 678139-26-9](/img/structure/B6574166.png)
1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine
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Overview
Description
“1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine” is a compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their diverse pharmacological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves several methods. One effective method is based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method has been proposed for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields .Scientific Research Applications
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have shown potential in cancer treatment . For instance, compound 18, a derivative of thieno[2,3-d]pyrimidine, exhibited strong anti-VEGFR-2 potential with an IC50 value of 0.084 mM . It also displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines .
Antimicrobial Activity
Pyrimidine and its derivatives have been described with a wide range of biological potential including antimicrobial activity . They have shown promising activity against microbial strains .
Anti-inflammatory Activity
Pyrimidine derivatives have also been reported to possess anti-inflammatory properties .
Analgesic Activity
These compounds have demonstrated analgesic (pain-relieving) effects .
Antioxidant Activity
Pyrimidine derivatives have been found to exhibit antioxidant properties .
Antimalarial Activity
They have also been used in the treatment of malaria .
Spasmolytic Agents
Some 2-substituted thienopyrimidin-4-one derivatives may serve as novel spasmolytic agents to treat disorders of smooth muscle function .
PI3 Kinase Inhibitors
Thieno[3,2-d]pyrimidine derivatives inhibit PI3 kinase p110α , which plays a key role in cellular functions such as growth and proliferation.
Mechanism of Action
Target of Action
The primary target of 1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine is Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
1-Methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine acts as an inhibitor of PI3 kinase p110alpha . By inhibiting PI3K, it disrupts the PI3K/Akt signaling pathway, which is often deregulated in various types of cancer .
Biochemical Pathways
The compound primarily affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular functions, including growth, proliferation, differentiation, motility, survival and intracellular trafficking. Disruption of this pathway can lead to changes in these cellular functions, potentially inhibiting the growth and spread of cancer cells .
Pharmacokinetics
This suggests that it can be absorbed through the digestive tract, distributed throughout the body, metabolized, and eventually excreted. The oral bioavailability also indicates that the compound can reach therapeutic levels in the body when administered orally .
Result of Action
The inhibition of PI3K by 1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine can lead to the disruption of the PI3K/Akt signaling pathway . This disruption can result in changes in cellular functions such as growth, proliferation, and survival, potentially leading to the inhibition of cancer cell growth and spread .
properties
IUPAC Name |
4-(4-methylsulfonylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S2/c1-19(16,17)15-5-3-14(4-6-15)10-9-2-7-18-11(9)13-8-12-10/h2,7-8H,3-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBJGCBJDZKJDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine |
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